4-Isopropyl-2-nitrobenzoic acid

Overview

Description

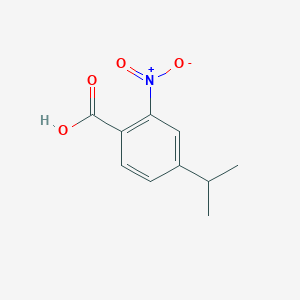

4-Isopropyl-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring an isopropyl group at the para position (C4) and a nitro group at the ortho position (C2) relative to the carboxylic acid moiety. The molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.2 g/mol. The nitro group’s electron-withdrawing nature enhances the acidity of the carboxylic acid compared to non-nitro analogs, while the isopropyl substituent introduces steric bulk, influencing solubility and crystal packing .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropyl-2-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the nitration of 4-isopropylbenzoic acid to introduce the nitro group. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and minimize side reactions .

Another synthetic route involves the nitration of 4-isopropylbenzonitrile followed by hydrolysis to convert the nitrile group to a carboxylic acid. This process involves heating the nitrile compound with sulfuric acid and water, followed by neutralization with sodium hydroxide and acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom on the ring.

Oxidation: The isopropyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromic acid for strong oxidation reactions.

Major Products Formed

Reduction: 4-Isopropyl-2-aminobenzoic acid.

Substitution: 4-Halo-2-nitrobenzoic acid.

Oxidation: 4-Carboxy-2-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Intermediates

4-Isopropyl-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different biological pathways. The compound's nitro group can be reduced to amines, which are crucial for synthesizing active pharmaceutical ingredients (APIs) .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. It can undergo various reactions such as:

- Nucleophilic substitutions : The nitro group can be replaced by nucleophiles to yield different products.

- Reduction reactions : The nitro group can be reduced to an amine, allowing further functionalization .

Material Science

The compound is also explored for its potential applications in material science. It can be used to synthesize polymerizable monomers that contribute to the development of new materials with specific properties .

Biocatalysis

Recent studies have indicated that derivatives of this compound may play a role in biocatalytic processes, particularly in the biosynthesis of antibiotics and other bioactive compounds . This highlights its potential in green chemistry applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel antimicrobial agents. The compound's derivatives exhibited significant antibacterial activity against various strains of bacteria. This research underscores the importance of this compound in developing new therapeutic agents .

Case Study 2: Polymer Chemistry

In another investigation, researchers synthesized polymers using this compound as a monomer. The resulting materials displayed enhanced thermal stability and mechanical properties compared to conventional polymers. This application showcases the compound's versatility beyond traditional organic synthesis .

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly electron-withdrawing, which influences the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The isopropyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-isopropyl-2-nitrobenzoic acid with its closest analogs, primarily 4-isopropylbenzoic acid (–5) and hypothetical derivatives like 2-nitrobenzoic acid:

*Acidity estimates for this compound are based on nitro-substituted benzoic acid trends.

Hydrogen Bonding and Crystal Packing

The carboxylic acid group in 4-isopropylbenzoic acid typically forms cyclic hydrogen-bonded dimers, as observed in many benzoic acid derivatives . The introduction of a nitro group at C2 in this compound disrupts this dimerization due to steric hindrance and additional hydrogen-bond acceptor sites (Nitro O atoms). Graph set analysis () would reveal altered motifs, such as chains or isolated dimers, depending on nitro group participation in hydrogen bonding.

In contrast, 2-nitrobenzoic acid (without the isopropyl group) forms layered structures via carboxylic acid and nitro group interactions. The bulky isopropyl group in this compound likely reduces packing efficiency, lowering melting points compared to 4-isopropylbenzoic acid .

Research Findings and Methodological Insights

- Crystallography: Tools like SHELX () and ORTEP-3 () are critical for structural determination.

- Hydrogen Bond Analysis : ’s graph set methodology provides a framework to classify interactions, revealing how nitro and isopropyl groups compete in directing crystal packing.

Biological Activity

4-Isopropyl-2-nitrobenzoic acid (C10H11NO4) is a nitro-substituted benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an isopropyl group at the para position and a nitro group at the ortho position relative to the carboxylic acid functional group. Its biological activity encompasses a range of effects, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, akin to that observed in β-lactam antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro assays revealed that it inhibits the growth of several fungal species, including Candida albicans. The antifungal mechanism is believed to involve interference with ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity .

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Cell viability assays conducted on various cancer cell lines indicated a dose-dependent reduction in cell proliferation, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Antifungal Activity

In another study assessing antifungal activity, this compound was tested against Candida albicans. The compound exhibited an IC50 value of 25 µg/mL, demonstrating substantial antifungal efficacy.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 25 |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. For instance, the nitro group may undergo reduction to form reactive intermediates that damage cellular components such as DNA and proteins. Additionally, the presence of the isopropyl group may enhance lipophilicity, facilitating membrane penetration and subsequent disruption of cellular functions .

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated that high doses may lead to cytotoxic effects in mammalian cells. Further studies are necessary to establish a comprehensive safety profile and therapeutic index for this compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-isopropyl-2-nitrobenzoic acid, and how can purity be optimized during the process?

- Methodological Answer : Synthesis typically involves nitration of 4-isopropylbenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (~0–5°C) to avoid over-nitration. Purification via recrystallization in ethanol or aqueous ethanol is recommended, as solubility data for similar nitrobenzoic acids (e.g., 4-nitrobenzoic acid) indicate ethanol as an effective solvent . Monitor purity via HPLC with UV detection (λ = 254 nm) or melting point analysis (literature mp: ~141–146°C for analogous chloro-nitrobenzoic acids) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as a doublet (H-3, δ ~8.2 ppm) and triplet (H-5, δ ~7.5 ppm) due to nitro group deshielding. The isopropyl group shows a septet (δ ~3.0 ppm) and doublets (δ ~1.3 ppm) .

- IR : Strong bands at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), with a carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Store away from oxidizers (e.g., peroxides) to avoid hazardous reactions .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise due to its nitro and carboxylic acid groups?

- Methodological Answer : Use SHELXL for refinement, assigning anisotropic displacement parameters to the nitro group (O1, O2) and carboxylic acid (O3, O4). Challenges include:

- Disorder : The isopropyl group may exhibit rotational disorder; apply PART instructions in SHELXL to model split positions .

- Hydrogen Bonding : Carboxylic acid protons form strong O-H···O bonds with nitro groups (graph set analysis: R₂²(8) motifs), requiring careful assignment of H-atom positions .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of the nitro and isopropyl groups in this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze:

- Electrostatic Potential (ESP) : Nitro groups create electron-deficient regions, directing electrophilic attacks.

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4–5 eV) reflects stability, influenced by the electron-withdrawing nitro group .

- Compare with experimental UV-Vis spectra (λmax ~270 nm for nitroaromatics) .

Q. How do conflicting melting point values in literature for similar compounds (e.g., 4-chloro-2-nitrobenzoic acid) impact the characterization of this compound?

- Methodological Answer : Discrepancies (e.g., mp 141–146°C vs. 117–120°C for 4-isopropylbenzoic acid ) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-reference with powder XRD to confirm crystalline phase consistency .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in nitrobenzoic acid derivatives?

- Methodological Answer : Analyze crystal packing via graph set notation:

Properties

IUPAC Name |

2-nitro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEMHNYHGJJMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.